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Executive Summary
Resistant hypertension, defined as blood pressure that remains uncontrolled despite the use of

three or more antihypertensive agents of different classes, including a diuretic, represents a

significant clinical challenge and an area of major unmet medical need. Elevated aldosterone

levels are increasingly recognized as a key contributor to the pathophysiology of resistant

hypertension, driving sodium and water retention, endothelial dysfunction, inflammation, and

fibrosis. Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective

oral inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step

of aldosterone biosynthesis in the adrenal glands. This technical guide provides an in-depth

analysis of the mechanism of action of baxdrostat, supported by a comprehensive review of

preclinical and clinical data. We will explore its molecular target, pharmacodynamic effects on

the renin-angiotensin-aldosterone system (RAAS), and its clinical efficacy and safety profile in

patients with resistant hypertension. This document is intended to serve as a detailed resource

for researchers, scientists, and drug development professionals working in the fields of

cardiovascular and renal medicine.

Introduction: The Role of Aldosterone in Resistant
Hypertension
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The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and

fluid and electrolyte balance. Inappropriate activation of this system, leading to excessive

aldosterone production, is a well-established driver of hypertension and associated end-organ

damage. Aldosterone, a mineralocorticoid hormone, acts on the mineralocorticoid receptor

(MR) in the distal nephron of the kidney to increase sodium and water reabsorption and

potassium excretion, thereby expanding blood volume and elevating blood pressure.[1] Beyond

its effects on blood pressure, aldosterone has been implicated in promoting inflammation,

fibrosis, and remodeling in the heart, kidneys, and vasculature, contributing to the progression

of cardiovascular and renal disease.[2]

In a significant proportion of patients with resistant hypertension, elevated aldosterone levels,

often independent of renin, are a primary underlying cause. While mineralocorticoid receptor

antagonists (MRAs) like spironolactone and eplerenone are effective in this population, their

use can be limited by side effects such as hyperkalemia and anti-androgenic or progestogenic

effects due to their non-specific binding to other steroid receptors.[3] This has driven the

development of a new class of drugs, the aldosterone synthase inhibitors (ASIs), which aim to

directly reduce the production of aldosterone at its source.

Molecular Mechanism of Action: Selective Inhibition
of Aldosterone Synthase (CYP11B2)
Baxdrostat's primary mechanism of action is the potent and highly selective inhibition of

aldosterone synthase, an enzyme encoded by the CYP11B2 gene.[1] Aldosterone synthase is

a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal

cortex and is responsible for the conversion of 11-deoxycorticosterone to aldosterone in a

three-step process.

A critical challenge in the development of ASIs has been achieving selectivity for CYP11B2

over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final

step of cortisol synthesis in the zona fasciculata and shares 93% sequence homology with

CYP11B2.[2] Inhibition of CYP11B1 can lead to a reduction in cortisol production, potentially

causing adrenal insufficiency.

Baxdrostat has demonstrated a high degree of selectivity for CYP11B2 over CYP11B1, with a

reported selectivity ratio of 100:1 in preclinical studies. This selectivity is crucial for its favorable
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safety profile, as it allows for the effective reduction of aldosterone levels without significantly

impacting cortisol production.
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Caption: Simplified signaling pathway of the RAAS and the point of intervention for baxdrostat.

Pharmacodynamics: Effects on the Renin-
Angiotensin-Aldosterone System
Clinical studies have consistently demonstrated that baxdrostat leads to a dose-dependent

reduction in plasma and urine aldosterone concentrations. This inhibition of aldosterone

synthesis results in a compensatory increase in plasma renin activity, a predictable

physiological response to the reduction in aldosterone-mediated sodium and water retention

and the subsequent decrease in blood pressure. Importantly, even at doses that achieve

maximal suppression of aldosterone, baxdrostat has not been shown to significantly affect

cortisol levels, confirming its high selectivity in a clinical setting.

Preclinical Evidence
Preclinical studies in cynomolgus monkeys demonstrated that baxdrostat effectively inhibited

aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise

in cortisol. These studies provided the initial proof-of-concept for the selective inhibition of

CYP11B2 by baxdrostat.

Clinical Trial Data
Data from numerous clinical trials in human subjects have substantiated the pharmacodynamic

effects of baxdrostat.

Table 1: Summary of Pharmacodynamic Effects of Baxdrostat in Clinical Trials
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Trial
Populatio
n

Baxdrost
at Dose

Change
in Plasma
Aldostero
ne

Change
in Plasma
Renin
Activity

Change
in Serum
Cortisol

Referenc
e

Phase 1
Healthy

Volunteers

0.5 mg, 1.5

mg, 2.5

mg, 5.0 mg

daily for 10

days

Dose-

dependent

reduction

(approx.

51-73% on

day 10)

Not

reported

No

meaningful

impact

BrigHTN

(Phase 2)

Resistant

Hypertensi

on

0.5 mg, 1

mg, 2 mg

daily for 12

weeks

Dose-

dependent

decrease

Increased

at 1 mg

and 2 mg

doses

No effect

HALO

(Phase 2)

Uncontrolle

d

Hypertensi

on

0.5 mg, 1

mg, 2 mg

daily for 8

weeks

All 3 doses

reduced

serum

aldosteron

e

Highest

dose

significantl

y increased

plasma

renin

activity

Not

reported

BaxHTN

(Phase 3)

Uncontrolle

d or

Resistant

Hypertensi

on

1 mg, 2 mg

daily for 12

weeks

Significantl

y lowered

Not

reported
No effect

FigHTN

(Phase 2)

CKD and

Uncontrolle

d

Hypertensi

on

Low-dose

(0.5-1mg),

High-dose

(2-4mg) for

26 weeks

Not

explicitly

reported,

but implied

by

mechanism

Not

reported

Not

reported
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Clinical Efficacy in Resistant Hypertension
Multiple clinical trials have evaluated the efficacy of baxdrostat in lowering blood pressure in

patients with resistant hypertension.

The BrigHTN Trial (Phase 2)
The BrigHTN trial was a multicenter, randomized, double-blind, placebo-controlled, dose-

ranging study that enrolled patients with treatment-resistant hypertension.

Experimental Protocol: BrigHTN Trial

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging.

Participants: 274 adults with resistant hypertension (seated BP ≥130/80 mmHg on ≥3

antihypertensive agents, including a diuretic).

Intervention: Placebo, baxdrostat 0.5 mg, 1 mg, or 2 mg once daily for 12 weeks.

Primary Endpoint: Change from baseline in seated systolic blood pressure (SBP) at week

12.

Hormone Analysis: Plasma aldosterone, renin activity, and cortisol were measured at

baseline and at the end of the treatment period. The specific analytical method was not

detailed in the primary publication, but LC-MS/MS is the standard for such trials.

Table 2: Key Efficacy Results from the BrigHTN Trial
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Treatment
Group

N
Baseline
Seated SBP
(mmHg)

Change
from
Baseline in
Seated SBP
(mmHg)

Placebo-
Corrected
Difference
in Seated
SBP
(mmHg)
(95% CI)

P-value

Placebo 69 148.1 -9.4 - -

Baxdrostat

0.5 mg
69 148.5 -12.1

-2.7 (-8.1 to

2.7)
0.32

Baxdrostat 1

mg
69 147.5 -17.5

-8.1 (-13.5 to

-2.8)
0.003

Baxdrostat 2

mg
67 149.0 -20.3

-11.0 (-16.4

to -5.5)
<0.001

Data from Freeman MW, et al. N Engl J Med. 2023.
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BrigHTN Trial Workflow
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Caption: Workflow of the BrigHTN Phase 2 clinical trial.

The BaxHTN and Bax24 Trials (Phase 3)
The positive results from the BrigHTN trial led to the initiation of the Phase 3 program, including

the BaxHTN and Bax24 trials.

Experimental Protocol: BaxHTN and Bax24 Trials

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

Participants: Patients with uncontrolled or resistant hypertension.

Intervention: Placebo, baxdrostat 1 mg, or 2 mg once daily.
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Primary Endpoint:

BaxHTN: Change from baseline in mean seated SBP at 12 weeks.

Bax24: Change from baseline in 24-hour ambulatory SBP at 12 weeks.

Hormone Analysis: Plasma aldosterone and cortisol levels were assessed. Specific

analytical methods were not detailed in the high-level results announcements but are

expected to be by validated LC-MS/MS assays.

Table 3: Key Efficacy Results from the BaxHTN and Bax24 Trials

Trial
Treatment
Group

Placebo-
Corrected
Difference in
SBP (mmHg)
(95% CI)

P-value Reference

BaxHTN Baxdrostat 1 mg
-8.7 (-11.5 to

-5.8)
<0.001

BaxHTN Baxdrostat 2 mg
-9.8 (-12.6 to

-7.0)
<0.001

Bax24 Baxdrostat 2 mg

Statistically

significant and

highly clinically

meaningful

reduction

(specific values

not yet fully

published)

<0.001

Beyond Blood Pressure: Potential for Cardiorenal
Protection
Emerging evidence suggests that the benefits of baxdrostat may extend beyond blood

pressure reduction. In an exploratory analysis of the Phase 2 FigHTN trial in patients with
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chronic kidney disease (CKD) and uncontrolled hypertension, baxdrostat was associated with a

55% reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo.

Albuminuria is a key marker of kidney damage and an independent risk factor for

cardiovascular events. This finding suggests that by directly targeting aldosterone, baxdrostat

may have direct renoprotective effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36342143/
https://pubmed.ncbi.nlm.nih.gov/36342143/
https://www.mdpi.com/2218-273X/15/10/1439
https://www.benchchem.com/product/b12775456#baxdrostat-mechanism-of-action-in-resistant-hypertension
https://www.benchchem.com/product/b12775456#baxdrostat-mechanism-of-action-in-resistant-hypertension
https://www.benchchem.com/product/b12775456#baxdrostat-mechanism-of-action-in-resistant-hypertension
https://www.benchchem.com/product/b12775456#baxdrostat-mechanism-of-action-in-resistant-hypertension
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12775456?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12775456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

